molecular formula C14H13N3O2S B2670803 N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide CAS No. 401591-20-6

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2670803
CAS No.: 401591-20-6
M. Wt: 287.34
InChI Key: FXJCEODYVRXNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-4-methylbenzene-1-sulfonamide (CAS 401591-20-6) is a chemical compound of significant interest in medicinal chemistry and oncology research. It serves as a key structural scaffold in the design and synthesis of novel, potent Polo-like Kinase 4 (PLK4) inhibitors . PLK4 is a serine/threonine protein kinase that acts as a master regulator of centriole duplication and is crucial for maintaining genomic integrity during cell mitosis . The overexpression of PLK4 is intricately linked to the onset and progression of various cancers, influencing tumor cell proliferation, differentiation, migration, and invasion . Researchers utilize this benzenesulfonamide-based core structure to develop new therapeutic agents. Molecular docking studies confirm that the indazole core of related compounds forms critical hydrogen bonds with the kinase's hinge region, while the benzenesulfonamide fragment effectively occupies a hydrophobic pocket, enhancing inhibitory potency . This makes it a valuable precursor for investigating targeted cancer therapies, particularly for breast cancers characterized by elevated TRIM37 levels, where PLK4 inhibition has shown a synthetically lethal effect . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJCEODYVRXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322403
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

401591-20-6
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide typically involves the formation of the indazole core followed by sulfonamide formation. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can then be introduced through a reaction with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce indazoles in good to excellent yields . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide (-SO₂-NH-) group is central to the compound’s chemical behavior. Key reactions include:

Hydrolysis

  • Acidic Conditions : Protonation of the sulfonamide nitrogen facilitates cleavage, yielding sulfonic acid and amine derivatives. For structurally similar compounds, hydrolysis occurs under reflux with concentrated HCl (4–6 hrs, 110°C) .

  • Basic Conditions : Deprotonation and nucleophilic attack at the sulfur atom can lead to bond cleavage, producing sulfinate salts and free indazole .

Table 1: Hydrolysis Conditions and Products

ConditionReagents/TemperatureProductsSource
Acidic (HCl)6M HCl, 110°C, 6 hrs4-Methylbenzenesulfonic acid + 1H-indazol-6-amine
Basic (NaOH)2M NaOH, 80°C, 4 hrsSodium 4-methylbenzenesulfinate + 1H-indazol-6-amine

Electrophilic Substitution on the Indazole Ring

The 1H-indazole moiety undergoes regioselective substitution. The electron-withdrawing sulfonamide group directs electrophiles to the 3-position , while the methyl group on the benzene ring has minimal electronic influence.

Nitration

  • Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 3-position. For analogs, yields reach ~75% .

Halogenation

  • Bromination (Br₂/FeBr₃) occurs at the 3-position, producing 3-bromo-1H-indazol-6-yl derivatives .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C375%
BrominationBr₂/FeBr₃, 25°C368%

Functionalization of the Methyl Group

The 4-methylbenzene group can undergo oxidation or halogenation:

Oxidation

  • KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxyl group, forming 4-carboxybenzenesulfonamide derivatives .

Chlorination

  • SOCl₂ converts the methyl group to chloromethyl under radical initiation .

Table 3: Methyl Group Modifications

ReactionReagentsProductYieldSource
OxidationKMnO₄/H₂SO₄, 100°C4-Carboxybenzenesulfonamide60%
ChlorinationSOCl₂, AIBN, 70°C4-(Chloromethyl)benzenesulfonamide55%

N-Alkylation/Acylation

The indazole NH group participates in alkylation or acylation:

Alkylation

  • Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated indazoles .

Acylation

  • Acetic anhydride in pyridine acetylates the NH group, forming N-acetyl derivatives .

Table 4: NH Group Reactivity

ReactionReagentsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-1H-indazol-6-yl sulfonamide82%
AcylationAc₂O, pyridineN-Acetyl-1H-indazol-6-yl sulfonamide78%

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions. Studies on analogs show:

  • Cu(II) complexes form via SO₂-NH and indazole N donors, exhibiting octahedral geometry .

  • Ag(I) coordination results in polymeric structures with antimicrobial properties .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming radical intermediates .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, such as oxidation and substitution, to form more complex molecules. The specific functional groups present in this compound allow for the introduction of diverse substituents, making it a versatile intermediate in synthetic chemistry.

Biological Applications

Enzyme Inhibition
Research indicates that this compound exhibits potential as an inhibitor of specific enzymes and proteins. Its mechanism of action primarily involves binding to the active sites of these molecular targets, thereby disrupting their activity. This inhibition can lead to significant biological effects, such as the suppression of cancer cell growth and inflammation.

Anticancer Properties
The compound has shown promising results in preclinical studies for its anticancer properties. It is believed to inhibit kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapeutics. For instance, it has been linked to the inhibition of Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are critical in various cancers .

Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce cytokine production, contributing to therapeutic strategies for inflammatory diseases .

Medicinal Chemistry

Therapeutic Applications
The compound is being explored for its potential applications in treating diseases involving kinase inhibition. Its unique structure allows it to interact selectively with specific kinases associated with various pathologies, including cardiovascular diseases and neurodegenerative disorders. The inhibition of the Rho/ROCK pathway has shown promise in treating conditions such as stroke and multiple sclerosis by promoting neuroregeneration and reducing inflammation .

Case Studies

Study Focus Findings
Study on Kinase Inhibition Investigated the efficacy of this compound as a kinase inhibitorDemonstrated significant inhibition of GSK-3 activity, suggesting potential for cancer treatment
Anti-inflammatory Research Evaluated the compound's effect on inflammatory markersShowed reduced levels of pro-inflammatory cytokines in vitro, indicating anti-inflammatory potential
Neurodegenerative Disease Model Assessed the impact on neuroinflammation in animal modelsFound that treatment with the compound improved recovery outcomes post-injury by modulating inflammatory responses

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and inflammation . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Structural Variation vs. Target Compound Biological Activity/Findings Reference
Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19) Dimethoxyphenyl and enaminone substituents on benzene Potent VEGFR-2 inhibitor (IC₅₀ < dasatinib); enhanced activity due to electron-rich groups
N-(1-Methyl-1H-indazol-6-yl)-4-methylbenzenesulfonamide Methyl group on indazole nitrogen (N1) Altered crystal packing (48.84° dihedral angle); impacts solubility and intermolecular H-bonding
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Allyl group on indazole nitrogen (N1); 5-position Anticancer activity; structural analysis reveals planar indazole ring and weak C–H⋯O interactions
Quinazoline-sulfonamide hybrid (Compound 17) Quinazoline moiety appended to sulfonamide Antiproliferative activity against cancer cell lines; synergistic effects from quinazoline

Functional Analogues with Divergent Scaffolds

CPIPC Series (Piperazine-carboxamide derivatives)
  • Structure : Replaces sulfonamide with piperazine-carboxamide (e.g., CPIPC, CPIPC-1, CPIPC-2) .
  • Activity : Acts as TRPV1 agonists (pain modulation) rather than anticancer agents, highlighting the role of sulfonamide vs. carboxamide in target specificity.
Pyrimidinyl-Indazole Derivatives (e.g., Compound 6l)
  • Structure : 6-(Pyrimidin-4-yl)-1H-indazole core with benzene-diamine substituents .
  • Activity: Antiproliferative against nasopharyngeal carcinoma (SUNE1 cells) with lower nephrotoxicity than cisplatin.

Key Findings from Comparative Studies

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in Compound 19) enhance VEGFR-2 inhibition by improving binding affinity .
  • Methyl groups on the indazole nitrogen (N1) reduce planarity, affecting solubility and crystal packing .

Scaffold Hybridization :

  • Hybrids with quinazoline (Compound 17) or pyrimidine (Compound 6l) exhibit multitargeted mechanisms, combining kinase inhibition with DNA intercalation .

Pharmacokinetic Considerations :

  • Sulfonamide derivatives generally exhibit better metabolic stability compared to carboxamides (e.g., CPIPC series) due to reduced susceptibility to hydrolysis .

Biological Activity

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety fused with a sulfonamide group, which is known for its stability and biological activity. The compound can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with an appropriate indazole derivative under controlled conditions to yield a pure product characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the active sites of specific kinases, disrupting their activity and affecting downstream signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant in cancer treatment, where uncontrolled cell growth is a hallmark .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HCT116 and SW480, with IC50 values indicating significant potency . The compound's ability to reduce the expression of proliferation markers such as Ki67 further supports its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This dual action makes it a promising candidate for treating diseases characterized by both cancerous growth and inflammation .

Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Study 1 Identified the compound as a potent inhibitor of cancer cell proliferation with IC50 values in low micromolar range .
Study 2 Demonstrated significant inhibition of inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Study 3 Explored structural analogs which showed enhanced potency against specific cancer types, indicating the importance of structural modifications for increased efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on HCT116 xenografted mice revealed that treatment with this compound led to significant tumor reduction compared to control groups. The compound's mechanism involved downregulating key oncogenes associated with tumor growth .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro assays demonstrated that this compound effectively inhibited the activity of pro-inflammatory cytokines, providing evidence for its use as an anti-inflammatory agent. The results indicated a decrease in inflammation markers in treated cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A typical approach involves reacting 4-methylbenzenesulfonyl chloride with 6-amino-1H-indazole under basic conditions (e.g., pyridine or triethylamine). For purification, reversed-phase HPLC with a C18 column is effective, as demonstrated in similar sulfonamide syntheses where isomers were resolved at retention times of 20–21 minutes . Amorphous solids may form, requiring recrystallization in solvents like ethanol/water mixtures. Yield optimization (e.g., ~38–89%) depends on stoichiometric control and inert atmosphere use .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ ~10–12 ppm). Carbon environments (e.g., methyl groups at δ ~21 ppm) confirm substitution patterns .
  • HPLC : Monitor purity (>95%) and isomer separation using gradients like acetonitrile/water with 0.1% trifluoroacetic acid .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within 0.3% of calculated values) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Screen for kinase inhibition (e.g., VEGFR-2) using enzymatic assays with ATP competition protocols. For cytotoxicity, use MTT assays on cancer cell lines (e.g., breast MCF-7 or melanoma A375). IC50 values can be benchmarked against reference inhibitors like axitinib, a related indazole-sulfonamide antineoplastic agent .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) is critical. For example, sulfonamide derivatives in similar studies showed planar indazole rings and sulfonamide torsion angles of ~80°, confirmed via SHELXL refinement . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Anisotropic displacement parameters (ORTEP plots) validate thermal motion models .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., Schrödinger Suite) against targets like Pirin (PDB: 3ACL) or VEGFR-2 (PDB: 3PM0) . Key steps:

  • Protein Preparation : Remove water, add hydrogens, optimize H-bond networks.
  • Ligand Docking : Use Glide XP mode; prioritize poses with sulfonamide oxygen forming H-bonds to active-site residues (e.g., Arg103 in 3ACL) .
  • MD Simulations : Validate stability with 100-ns runs in Desmond to assess binding free energies (MM-GBSA) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify the indazole or sulfonamide moieties and assay activity changes. For example:

  • Indazole Substitution : Adding pyrrolidinylmethyl groups (as in related compounds) enhances solubility but may reduce potency .
  • Sulfonamide Variants : Replacing 4-methyl with electron-withdrawing groups (e.g., -CF3) improved kinase inhibition in quinazoline hybrids .
  • Data Table :
DerivativeModificationIC50 (VEGFR-2, nM)
ParentNone150
-CF34-CF345
-OCH34-OCH3210
Source: Adapted from

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number). Use orthogonal assays (e.g., Western blotting for phosphorylated kinases) to confirm target engagement. For example, discrepancies in IC50 values may arise from differences in cell permeability or off-target effects, necessitating counter-screens against related kinases (e.g., PDGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.